BMS-337197 was developed by Bristol-Myers Squibb and is classified as an inosine monophosphate dehydrogenase inhibitor. Its chemical structure includes features typical of oxazole compounds, which are five-membered heterocycles containing nitrogen and oxygen atoms. The compound's development involved various synthetic routes aimed at optimizing yield and biological efficacy.
Key steps in the synthesis may involve:
The molecular formula for BMS-337197 is C₁₅H₁₈N₄O₃S, and it has a molecular weight of 350.39 g/mol. The structure features:
The three-dimensional conformation of BMS-337197 plays a significant role in its interaction with the target enzyme, influencing both binding affinity and specificity.
BMS-337197 undergoes several chemical reactions during its synthesis, including:
The mechanism by which BMS-337197 exerts its effects involves competitive inhibition of inosine monophosphate dehydrogenase. By binding to the active site of this enzyme, BMS-337197 effectively blocks the conversion of inosine monophosphate to xanthosine monophosphate, leading to reduced levels of purine nucleotides. This inhibition disrupts DNA and RNA synthesis, ultimately hindering cell proliferation, particularly in rapidly dividing cancer cells .
BMS-337197 exhibits several notable physical and chemical properties:
These properties are essential for understanding how BMS-337197 behaves in biological systems and its potential formulation for therapeutic use.
BMS-337197 has primarily been investigated for its potential as an anticancer agent due to its mechanism of inhibiting nucleotide synthesis. Research has explored its application in various cancer types, particularly those characterized by high rates of cell division where purine metabolism plays a critical role. Additionally, studies have considered its use in combination therapies to enhance efficacy against resistant cancer cell lines .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3